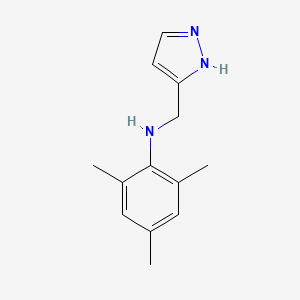![molecular formula C13H10ClNO4 B7575632 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a derivative of salicylic acid and has been found to exhibit anti-inflammatory and analgesic properties.
作用機序
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. iNOS is an enzyme that is responsible for the production of nitric oxide, which is involved in inflammation and pain. By inhibiting the activity of these enzymes, 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of nitric oxide, which is involved in inflammation and pain. 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been found to exhibit analgesic properties by reducing the production of prostaglandins, which are responsible for pain and inflammation.
実験室実験の利点と制限
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been found to be stable under a wide range of conditions. However, one limitation of 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid is that it can be expensive to synthesize, which may limit its use in some experiments.
将来の方向性
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has several potential future directions for research. One area of research is in the development of new anti-inflammatory and analgesic drugs. 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been found to exhibit potent anti-inflammatory and analgesic properties, and further research may lead to the development of new drugs based on 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid. Another area of research is in the treatment of inflammatory diseases. 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been found to exhibit anti-inflammatory properties, and further research may lead to the development of new treatments for inflammatory diseases. Finally, 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid may have potential applications in the field of cancer research. 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been found to inhibit the activity of COX-2 and iNOS, which are involved in cancer progression. Further research may lead to the development of new cancer treatments based on 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid.
合成法
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of salicylic acid with various reagents. The first step involves the acetylation of salicylic acid to form acetylsalicylic acid. This is followed by the reaction of acetylsalicylic acid with thionyl chloride to form 2-chlorobenzoylsalicylic acid. The final step involves the reaction of 2-chlorobenzoylsalicylic acid with 5-chlorofurfural to form 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid.
科学的研究の応用
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the treatment of inflammatory diseases. 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit analgesic properties by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
特性
IUPAC Name |
3-[[(5-chlorofuran-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-11-5-4-10(19-11)12(16)15-7-8-2-1-3-9(6-8)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVWKOWFGAXVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)
![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)

![3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
![4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)

![3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid](/img/structure/B7575639.png)

![3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575654.png)